(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
Description
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
InChI Key |
RKDIYYMKTOOITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Synthetic Strategy
The synthesis generally involves constructing the oxazepane ring with the appropriate stereochemistry, followed by functional group modifications to introduce the benzyl and benzyloxy methyl substituents. The key steps include:
- Formation of the heterocyclic ring via cyclization reactions.
- Introduction of benzyl groups through nucleophilic substitution or aromatic substitution.
- Installation of the benzyloxy methyl group via nucleophilic addition or substitution on suitable intermediates.
Specific Methodologies
Cyclization of Chiral Aminoalcohol Derivatives
A common approach involves starting with a chiral aminoalcohol or amino acid derivative, which undergoes cyclization under controlled conditions to form the oxazepane core. For example, the synthesis may begin with protected amino acids or amino alcohols, followed by intramolecular cyclization facilitated by dehydrating agents or acid catalysis.
Use of Protected Intermediates
Protection of amino groups (e.g., with tert-butoxycarbonyl groups) and hydroxyl groups (e.g., as silyl or benzyl ethers) is crucial to prevent side reactions. The protected intermediates are then subjected to cyclization reactions, such as ring closure via nucleophilic attack on activated electrophiles.
Installation of Benzyl and Benzyloxy Methyl Groups
The benzyl group is typically introduced via nucleophilic aromatic substitution or through benzylation of amines or alcohols. The benzyloxy methyl group can be attached through nucleophilic substitution of a suitable leaving group (e.g., halides or mesylates) with benzyl alcohol derivatives or via Williamson ether synthesis.
Representative Reaction Conditions
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Dehydrating agents (e.g., PCl₅, SOCl₂), acid catalysts | Reflux, inert atmosphere | Promotes ring closure |
| Benzylation | Benzyl bromide or chloride, base (e.g., K₂CO₃) | Room temperature to reflux | For benzyl group installation |
| Ether formation | Benzyl alcohol derivatives, sodium hydride or potassium tert-butoxide | Aprotic solvents (e.g., DMF, DMSO) | For benzyloxy methyl group |
Industrial and Laboratory-Scale Synthesis
While detailed industrial procedures are scarce, laboratory syntheses emphasize stereoselectivity and yield optimization. A typical laboratory route involves:
- Starting from chiral amino alcohols or amino acids.
- Protecting functional groups to control regioselectivity.
- Cyclization to form the heterocyclic core.
- Sequential functionalization to install benzyl and benzyloxy methyl groups.
This approach ensures high stereochemical purity and functional group compatibility.
Scientific Research Findings and Patent Data
Patent Literature
A patent (WO2012046882A1) describes methods for synthesizing 1,4-oxazepane derivatives, including functionalized compounds similar to (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane. The patent emphasizes the use of intermediates such as amino alcohols and their cyclization under dehydrating conditions, followed by benzylation steps.
Academic Research
Research articles highlight the challenges in synthesizing oxazepane derivatives with specific stereochemistry. For example, attempts to synthesize 1,4-oxazepan-5-one derivatives starting from chiral aminoalcohols or protected hydroxy acids have faced difficulties related to the activation of methylene groups and regioselectivity, as detailed in studies involving glutaconic acid derivatives and Michael addition reactions (García et al., 2015).
Laboratory Synthesis Protocols
In experimental syntheses, the following sequence is typical:
- Step 1: Protection of amino groups (e.g., Boc protection).
- Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by dehydrating agents.
- Step 3: Benzylation of amino or hydroxyl groups using benzyl halides.
- Step 4: Installation of the benzyloxy methyl group through Williamson ether synthesis using benzyl alcohol derivatives and suitable bases.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The benzyl and benzyloxy groups are susceptible to catalytic hydrogenation. Under hydrogen gas (H₂) with palladium on carbon (Pd/C), these groups can undergo cleavage:
-
Benzyl ethers : The benzyloxy group (C₆H₅CH₂O–) may be reduced to a hydroxyl group.
-
Benzyl amines : The benzyl substituent on nitrogen could be removed to yield a primary amine.
| Reaction Type | Reagents/Conditions | Theoretical Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, EtOH | 2-(Hydroxymethyl)-1,4-oxazepane |
| Debenzylation | H₂, Pd/C, RT | 4-Dealkylated oxazepane derivative |
These reactions are critical for modifying the compound’s solubility or generating intermediates for further functionalization .
Oxidation Reactions
The oxazepane ring’s oxygen and nitrogen atoms may direct site-selective oxidation. For example:
-
Epoxidation : The ethylene-like C–C bonds adjacent to oxygen could form epoxides using meta-chloroperbenzoic acid (mCPBA).
-
Alcohol oxidation : The hydroxymethyl group (if present post-reduction) might be oxidized to a ketone or carboxylic acid.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Oxazepane epoxide |
| Alcohol oxidation | KMnO₄, H₂O | Ketone or carboxylic acid derivative |
No experimental data for these reactions are explicitly documented, but analogous oxazepane reactivity supports these pathways .
Nucleophilic Substitution
The oxazepane’s nitrogen atom could act as a nucleophile or participate in ring-opening reactions:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride (AcCl) to generate amides.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated oxazepane |
| N-Acylation | AcCl, pyridine | N-Acetyl oxazepane |
Such modifications are hypothesized to alter biological activity or stability.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the oxazepane ring may undergo cleavage. For example:
-
Acid hydrolysis : The ring could open to form linear amino alcohol derivatives.
-
Base-induced rearrangement : Ring contraction or expansion via Stevens or Sommelet-Hauser rearrangements.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid hydrolysis | HCl, H₂O, Δ | Amino alcohol derivative |
| Base treatment | NaOH, EtOH | Rearranged bicyclic compound |
These pathways remain speculative but are consistent with the behavior of similar heterocycles .
Cross-Coupling Reactions
The benzyl groups may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized. No direct examples exist, but structural analogs suggest feasibility:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-substituted oxazepane |
Biological Interactions
The compound’s mechanism of action in biological systems involves non-covalent interactions:
-
Hydrogen bonding : The ether and amine groups interact with enzyme active sites.
-
Van der Waals forces : Benzyl groups engage hydrophobic pockets in targets like MDM2-p53 inhibitors .
| Interaction Type | Biological Target | Effect |
|---|---|---|
| Hydrogen bonding | Proteases | Inhibition |
| Hydrophobic binding | MDM2-p53 | Stabilization |
Thermal and Stability Data
The compound’s thermal stability is inferred from its predicted boiling point (~431°C) and density (1.076 g/cm³). Degradation pathways under high heat may include:
-
Ring decomposition : Fragmentation into smaller heterocycles.
-
Oxidative degradation : Formation of nitroxides or peroxides.
Key Challenges and Research Gaps
Scientific Research Applications
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The target compound is compared to three oxazepane derivatives synthesized by Jiang et al. (2021) and a tetraoxane antimalarial precursor reported by O’Neill et al. . Key structural differences lie in the substituents on the oxazepane ring:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane | C₂₀H₂₅NO₂ | 4-benzyl, 2-(benzyloxymethyl) | 311.42 | Chiral (S)-configuration, dual benzyl groups |
| 3-(4-Bromophenyl)-1,4-oxazepane | C₁₁H₁₄BrNO | 3-(4-bromophenyl) | 256.14 | Electron-withdrawing bromo substituent |
| Methyl 4-(1,4-oxazepan-3-yl)benzoate | C₁₃H₁₇NO₃ | 3-(4-carbomethoxyphenyl) | 247.28 | Ester functional group |
| 3-(3-Cyanophenyl)-1,4-oxazepane | C₁₂H₁₄N₂O | 3-(3-cyanophenyl) | 202.25 | Electron-deficient cyano group |
| 1,4-Oxazepane (unsubstituted) | C₅H₁₁NO | - | 101.15 | Baseline structure for comparison |
Key Observations :
- This may influence solubility and membrane permeability in biological systems.
- Substituents like bromo, cyano, or ester groups in similar compounds modulate electronic properties, affecting reactivity and binding interactions. For example, the electron-withdrawing bromo group in 3-(4-bromophenyl)-1,4-oxazepane may enhance stability in electrophilic reactions .
Spectroscopic and Physical Properties
NMR Data :
- 3-(4-Bromophenyl)-1,4-oxazepane : ¹H-NMR δ 7.45–7.41 (aromatic protons), δ 7.24–7.21 (oxazepane ring protons) .
- Methyl 4-(1,4-oxazepan-3-yl)benzoate : δ 7.98–7.96 (ester aromatic protons), δ 7.42–7.40 (oxazepane protons) .
- Target compound : NMR data are unavailable in the provided evidence, but the benzyl groups are expected to produce upfield-shifted aromatic protons (δ ~7.2–7.4) due to electron-donating effects.
Boiling Point and Solubility :
- The target compound’s predicted boiling point (431.3°C) exceeds those of smaller derivatives due to higher molecular weight and stronger van der Waals interactions .
- Increased hydrophobicity from benzyl groups likely reduces aqueous solubility compared to analogs with polar substituents (e.g., ester or cyano groups).
Biological Activity
(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane is a chiral compound belonging to the oxazepane class, characterized by its unique seven-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C20H25NO2
- Molar Mass : 311.42 g/mol
- Density : Approximately 1.076 g/cm³
- Boiling Point : Around 431.3 °C
The structural complexity of this compound, featuring both benzyl and benzyloxy groups, enhances its reactivity and specificity in biological interactions compared to other similar compounds.
Research indicates that this compound interacts with various molecular targets, potentially influencing their activity. This interaction suggests a role in modulating enzyme functions and receptor activities, leading to various biological effects. The ongoing studies aim to elucidate these interactions further and assess their therapeutic implications.
Antimycobacterial Activity
A study focused on oxazepane derivatives highlighted the potential of compounds structurally related to this compound in combating Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating their potential as new therapeutic agents against tuberculosis .
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of similar oxazepane derivatives. Research on multifunctional agents for Parkinson's disease demonstrated that certain compounds with structural similarities exhibited potent MAO-B inhibitory activity and antioxidant effects. These findings suggest that this compound may also possess neuroprotective capabilities .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their biological activities and structural features:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C20H25NO2 | Oxazepane structure with benzyl and benzyloxy groups | Potential enzyme modulator; antitubercular activity |
| 1-Benzylpiperidine | C12H17N | Piperidine ring; used in medicinal chemistry | Moderate psychoactive effects |
| 1-Benzyloxycarbonylpiperidine | C15H17NO2 | Benzyloxycarbonyl group; peptide synthesis | Antimicrobial properties |
| 2-(Benzyloxy)tetrahydropyran | C12H16O2 | Tetrahydropyran ring; organic synthesis relevance | Limited biological data |
Case Studies and Research Findings
Recent studies have investigated the synthesis and biological evaluation of various oxazepane derivatives. The results indicate that these compounds can be optimized for enhanced activity against specific targets, such as Mycobacterium tuberculosis and neurodegenerative diseases .
Example Study: Synthesis of Novel Oxazepanes
In one notable study, researchers synthesized a series of oxazepanes and evaluated their biological activities. The results demonstrated that specific modifications to the oxazepane structure could significantly enhance their inhibitory effects on target enzymes associated with disease pathways .
Q & A
Basic Questions
Q. What are efficient synthetic routes for preparing (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane and its derivatives?
- Methodological Answer : The synthesis of oxazepane derivatives often involves ring-closing strategies or substitution reactions. For example, 1,4-oxazepane scaffolds can be synthesized via nucleophilic substitution of brominated intermediates with amines, achieving yields of 69–96% depending on substituents . Key steps include:
- Use of Boc-protected intermediates for stereochemical control.
- Purification via silica gel flash chromatography (e.g., dichloromethane/acetone 95:5) .
- Characterization using -NMR (e.g., δ 7.45–7.21 for aromatic protons) and HRMS for molecular ion confirmation .
Q. How can spectroscopic methods be employed to characterize this compound?
- Methodological Answer :
- -NMR : Aromatic protons from benzyl groups appear at δ 7.45–7.21, while oxazepane ring protons resonate at δ 4.18–1.91 .
- HRMS : Confirm molecular ions (e.g., [M+H] at m/z 313.9959 for brominated analogs) .
- X-ray crystallography : Resolve stereochemistry and ring conformation, as demonstrated for 1,4-oxazepane derivatives in proteasome inhibitor studies .
Advanced Research Questions
Q. How can contradictions in reaction yields for oxazepane derivatives be systematically addressed?
- Methodological Answer :
- Electronic effects : Electron-withdrawing substituents (e.g., -CN) may accelerate ring closure compared to electron-donating groups, as seen in 70% vs. 69% yields for cyanophenyl vs. bromophenyl analogs .
- Purification optimization : Use gradient elution in flash chromatography to isolate polar byproducts.
- Reaction monitoring : Employ LC-MS to track intermediate formation and adjust reaction times .
Q. What experimental strategies confirm the stereochemistry and 1,4-oxazepane ring formation?
- Methodological Answer :
- X-ray crystallography : Directly visualize the 7-membered ring via electron density maps (e.g., in proteasome inhibitor complexes) .
- Control experiments : Soak crystals with alternative counterions (e.g., acetate vs. chloride) to rule out crystallization artifacts .
- Vibrational circular dichroism (VCD) : Compare experimental and computational spectra for enantiomeric purity .
Q. How can the biological activity of this compound be evaluated in proteasome inhibition studies?
- Methodological Answer :
- Crystallographic soaking : Incubate 20S proteasome crystals with the compound and analyze binding via electron density (e.g., hydrogen bonding to Ser130) .
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates (e.g., Suc-LLVY-AMC).
- Competitive experiments : Test displacement by known inhibitors (e.g., Oprozomib) to confirm binding specificity .
Q. What strategies optimize reaction parameters for high enantiomeric purity in oxazepane synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups to direct stereochemistry during cyclization .
- Asymmetric catalysis : Screen chiral ligands (e.g., BINOL-phosphates) for Pd-mediated couplings.
- Mechanistic studies : Probe 6-endo-trig vs. 5-exo-trig pathways via DFT calculations to favor desired ring size .
Q. How can automated synthesis platforms improve reproducibility in oxazepane derivative synthesis?
- Methodological Answer :
- Capsule-based systems : Utilize integrated consoles for precise reagent dosing and temperature control, achieving consistent yields (~70%) .
- Machine learning : Train models on historical NMR/HRMS data to predict optimal reaction conditions.
- High-throughput screening : Test >100 variants of benzyloxy substituents in parallel to identify optimal synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
